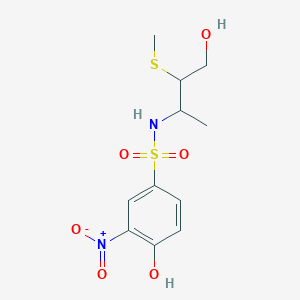![molecular formula C10H15N3O3S B6633405 3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as HMBP, and it is a pyrazine derivative that has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of HMBP involves its interaction with specific enzymes and proteins in the body. HMBP has been found to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It also activates certain proteins that are responsible for inducing apoptosis in cancer cells. In addition, HMBP has been found to modulate the expression of genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
HMBP has a range of biochemical and physiological effects that make it a potential candidate for scientific research. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. In addition, HMBP has been found to have a positive effect on energy metabolism, which can help improve physical performance.
实验室实验的优点和局限性
One of the main advantages of using HMBP in lab experiments is its specificity. HMBP has been found to have a specific mechanism of action, which makes it a useful tool for studying specific pathways and processes in the body. However, one of the limitations of using HMBP is its potential toxicity. Studies have shown that HMBP can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on HMBP. One area of research is the development of HMBP derivatives that have improved specificity and reduced toxicity. Another area of research is the exploration of HMBP's potential applications in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, research can be conducted on the potential use of HMBP as a dietary supplement for improving physical performance and muscle growth.
Conclusion:
In conclusion, 3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid, or HMBP, is a chemical compound that has a range of potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a useful tool for studying specific pathways and processes in the body. Further research on HMBP can lead to the development of new treatments for cancer and other diseases, as well as the potential use of HMBP as a dietary supplement.
合成方法
The synthesis of HMBP involves the reaction of 3-chloro-2-pyrazinecarboxylic acid with 3-methylthiopropanolamine. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure HMBP.
科学研究应用
HMBP has been found to have a range of applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that HMBP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. HMBP has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
3-[(4-hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-6(7(5-14)17-2)13-9-8(10(15)16)11-3-4-12-9/h3-4,6-7,14H,5H2,1-2H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVMRJHFSVFNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)SC)NC1=NC=CN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)
![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)